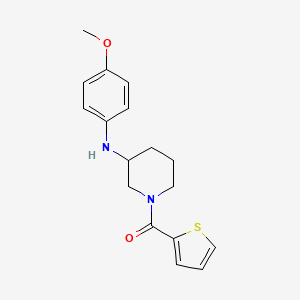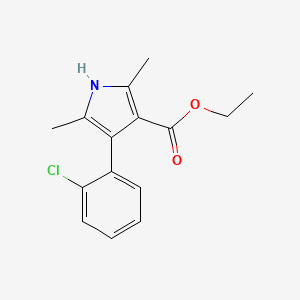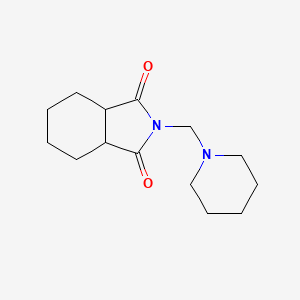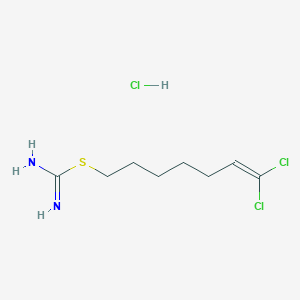
N-(4-methoxyphenyl)-1-(2-thienylcarbonyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-1-(2-thienylcarbonyl)-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that promote the growth and spread of cancer cells. In
作用机制
TAK-659 works by inhibiting the activity of enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in promoting the growth and survival of cancer cells. By blocking their activity, TAK-659 prevents the cancer cells from proliferating and spreading. TAK-659 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and spread.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activation of B cells, which play a role in the immune response. TAK-659 has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. These effects suggest that TAK-659 may have potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and purify. It also has a high binding affinity for its target enzymes, making it a potent inhibitor. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research and development of TAK-659. One direction is to explore its potential in treating other types of cancer, such as breast cancer and prostate cancer. Another direction is to investigate its potential in combination with other drugs, such as immunotherapies. Additionally, researchers could investigate the use of TAK-659 in treating autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, further research could be done to optimize the synthesis method of TAK-659, making it easier to work with and increasing its effectiveness in vivo.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown potential in treating various types of cancer. Its synthesis method is complex, but its scientific research application has opened up new avenues for the treatment of cancer. TAK-659 works by inhibiting the activity of enzymes involved in promoting the growth and survival of cancer cells. It has several biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the research and development of TAK-659, including exploring its potential in treating other types of cancer and investigating its use in treating autoimmune diseases.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-methoxyaniline and 2-thiophenecarboxylic acid, which forms an intermediate product. This intermediate is then reacted with piperidine and a coupling agent to form the final product, TAK-659. The synthesis method of TAK-659 is a complex process that requires expertise in organic chemistry.
科学研究应用
TAK-659 has been the subject of extensive scientific research, with studies showing its potential in treating various types of cancer. It has been found to be effective in inhibiting the growth and spread of cancer cells in vitro and in vivo. TAK-659 has also been shown to be effective in combination with other drugs, such as rituximab, in treating lymphoma. The scientific research application of TAK-659 has opened up new avenues for the treatment of cancer and has the potential to improve patient outcomes.
属性
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-8-6-13(7-9-15)18-14-4-2-10-19(12-14)17(20)16-5-3-11-22-16/h3,5-9,11,14,18H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODHOANEQMHOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)



![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)


![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)